2-Hydroxy-3-carboxybenzylidenepyruvic acid
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Overview
Description
2-hydroxy-3-carboxybenzylidenepyruvic acid is an oxo dicarboxylic acid consisting of pyruvic acid having a 2-hydroxy-3-carboxybenzylidene group at the 3-position. It derives from a pyruvic acid.
Scientific Research Applications
Enzymatic Processes and Biochemical Pathways
4-Hydroxyphenylpyruvic Acid Dioxygenase Mechanism
Research by Jefford and Cadby (1981) investigated the oxidation of 4-hydroxyphenylpyruvic acid, closely related to 2-hydroxy-3-carboxybenzylidenepyruvic acid, exploring the enzyme's mechanism. This study contributes to understanding enzyme processes involving keto carboxylic functions (Jefford & Cadby, 1981).
Intermediate in Biosynthesis
Young, Batterham, and Gibson (1969) identified isochorismic acid, an intermediate in biosynthesis related to 2-hydroxy-3-carboxybenzylidenepyruvic acid, providing insights into metabolic pathways in microorganisms (Young, Batterham, & Gibson, 1969).
Enzymatic Synthesis of Chiral Acids
Chen, Wu, and Zhu (2015) reviewed enzymatic methods for producing enantiomerically pure 2-hydroxy carboxylic acids, relevant to the study of 2-hydroxy-3-carboxybenzylidenepyruvic acid, highlighting its role in organic synthesis and chiral resolution (Chen, Wu, & Zhu, 2015).
Chemical Synthesis and Reactions
Synthesis from Meldrum's Acids
Szostak, Spain, and Procter (2012) demonstrated a method for synthesizing 3-hydroxy carboxylic acids from Meldrum's acids, a process potentially applicable to the synthesis of compounds like 2-hydroxy-3-carboxybenzylidenepyruvic acid (Szostak, Spain, & Procter, 2012).
Photophysics Study
Rode and Sobolewski (2012) conducted an ab initio study on the photophysics of 3-hydroxy-picolinic acid, a compound structurally similar to 2-hydroxy-3-carboxybenzylidenepyruvic acid, which sheds light on its behavior under excited states (Rode & Sobolewski, 2012).
Corrosion Inhibition Study
Saady et al. (2018) explored the anti-corrosive properties of certain indanones derivatives, which can be related to the structural characteristics of 2-hydroxy-3-carboxybenzylidenepyruvic acid in their interaction with metal surfaces (Saady et al., 2018).
properties
CAS RN |
162794-83-4 |
---|---|
Molecular Formula |
C11H8O6 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
3-[(E)-3-carboxy-3-oxoprop-1-enyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H8O6/c12-8(11(16)17)5-4-6-2-1-3-7(9(6)13)10(14)15/h1-5,13H,(H,14,15)(H,16,17)/b5-4+ |
InChI Key |
NCSHNHYNPKPIAU-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)/C=C/C(=O)C(=O)O |
SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=CC(=O)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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